

Spectroscopic Data for 3-Ethynyl-6-methylpyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethynyl-6-methylpyridazine

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Introduction

3-Ethynyl-6-methylpyridazine is a heterocyclic compound incorporating a pyridazine ring, a methyl group, and an ethynyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties.

This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Ethynyl-6-methylpyridazine**. As experimental data for this specific molecule is not readily available in the public domain, the information presented herein is based on established spectroscopic principles and data from closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethynyl-6-methylpyridazine**. These predictions are based on the analysis of structurally similar compounds and known chemical shift/frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Ethynyl-6-methylpyridazine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridazine H-4	7.6 - 7.8	d	8.5 - 9.5
Pyridazine H-5	7.3 - 7.5	d	8.5 - 9.5
Ethynyl H	3.2 - 3.5	s	N/A
Methyl (CH_3)	2.6 - 2.8	s	N/A

Predicted in a standard deuterated solvent like CDCl_3 .

Table 2: Predicted ^{13}C NMR Data for **3-Ethynyl-6-methylpyridazine**

Carbon	Predicted Chemical Shift (δ , ppm)
Pyridazine C-3	145 - 150
Pyridazine C-6	158 - 162
Pyridazine C-4	125 - 128
Pyridazine C-5	122 - 125
Ethynyl $\text{C}\equiv\text{C}$	80 - 85
Ethynyl $\text{C}\equiv\text{H}$	75 - 80
Methyl (CH_3)	20 - 23

Predicted in a standard deuterated solvent like CDCl_3 .

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Ethynyl-6-methylpyridazine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C≡C-H stretch (alkyne)	3300 - 3250	Strong, sharp
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (methyl)	2975 - 2850	Medium
C≡C stretch (alkyne)	2150 - 2100	Medium, sharp
C=N stretch (pyridazine)	1600 - 1550	Medium to strong
C=C stretch (pyridazine)	1500 - 1400	Medium to strong
C-H bend (methyl)	1450 - 1375	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Ethynyl-6-methylpyridazine**

Ion	Predicted m/z	Notes
[M] ⁺	118.05	Molecular Ion
[M+H] ⁺	119.06	Protonated Molecular Ion (common in ESI, CI)
[M-CH ₃] ⁺	103.04	Loss of a methyl radical
[M-HCN] ⁺	91.04	Loss of hydrogen cyanide from the ring

The molecular formula for **3-Ethynyl-6-methylpyridazine** is C₇H₆N₂, with a molecular weight of approximately 118.14 g/mol .[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Ethynyl-6-methylpyridazine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d_6).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for a good signal-to-noise ratio.
 - Process the data with an appropriate software package, including Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum should be acquired on the same spectrometer.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
 - Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method:
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.
 - Place a small amount of solid **3-Ethynyl-6-methylpyridazine** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}). Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

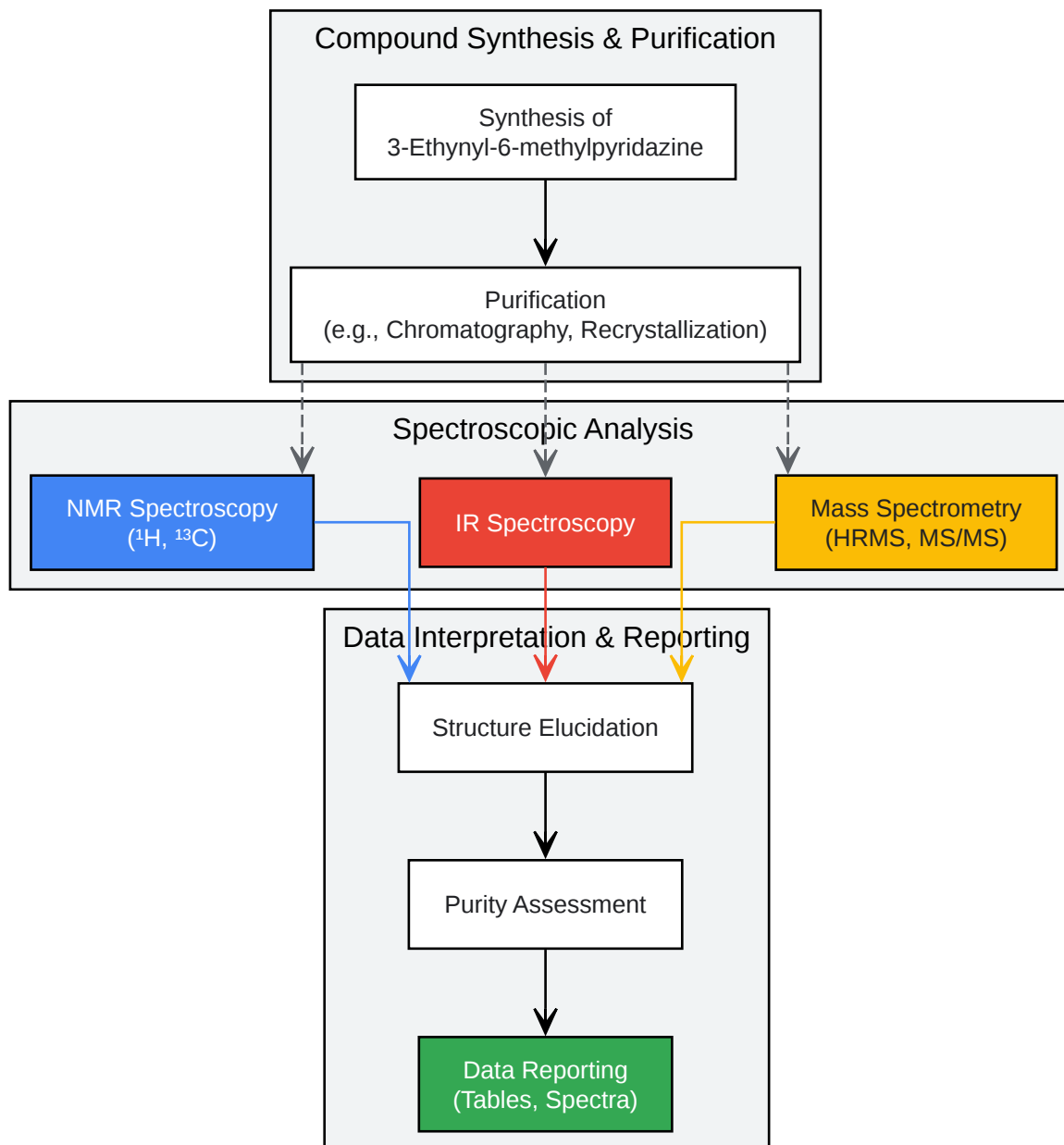
- Sample Preparation:
 - Prepare a stock solution of **3-Ethynyl-6-methylpyridazine** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
 - For analysis, dilute the stock solution with the mobile phase to a final concentration of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (using Electrospray Ionization - ESI):
 - Introduce the diluted sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - ESI is a soft ionization technique suitable for this type of molecule. Operate in both positive and negative ion modes to obtain comprehensive data.

- A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion.
- Acquire a full scan mass spectrum to identify the molecular ion ($[M+H]^+$ in positive mode).
- Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like **3-Ethynyl-6-methylpyridazine**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic analysis and data reporting.

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References

- 1. 3-ethynyl-6-methylpyridazine | CAS:77778-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
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